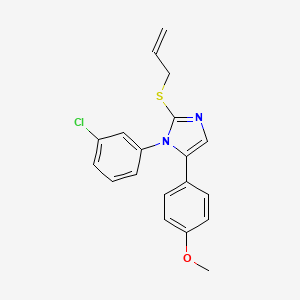

2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole

説明

BenchChem offers high-quality 2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-3-11-24-19-21-13-18(14-7-9-17(23-2)10-8-14)22(19)16-6-4-5-15(20)12-16/h3-10,12-13H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOAUJIAKKQDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Imidazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.

- Substituents :

- An allylthio group (–S–CH2–CH=CH2)

- A 3-chlorophenyl group (–C6H4Cl)

- A 4-methoxyphenyl group (–C6H4OCH3)

This structural configuration is significant for its biological activity, influencing solubility, stability, and interaction with biological targets.

The biological activity of imidazole derivatives often involves interactions with various enzymes and receptors. For 2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may interact with receptors to modulate signaling pathways related to pain, infection, or cancer.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research indicates that 2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole exhibits notable antibacterial effects against various pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Tested Organisms |

|---|---|---|

| 2-(Allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole | 20 | Staphylococcus aureus |

| 22 | Escherichia coli | |

| 19 | Bacillus subtilis | |

| Reference Drug | 28 | Streptomycin |

The above table summarizes the antimicrobial potential of the compound compared to a reference antibiotic.

Antitumor Activity

Research has demonstrated that imidazole derivatives can exhibit antitumor activity. Studies have shown that this specific compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study Example : A study evaluated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability at specific concentrations. The mechanism was linked to the activation of caspase enzymes.

Therapeutic Potential

The therapeutic implications of 2-(allylthio)-1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole extend beyond antimicrobial and antitumor activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, presenting potential for treating inflammatory diseases.

- Antidiabetic Properties : Some imidazole derivatives have shown insulin-sensitizing effects, indicating possible applications in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。